Regioisomeric Differentiation: 5-(Dimethylcarbamoyl)pyridine-3-boronic Acid Versus 6-(Dimethylcarbamoyl)pyridine-3-boronic Acid
The 5-(dimethylcarbamoyl)pyridine-3-boronic acid regioisomer (CAS 1443112-26-2) differs from the 6-(dimethylcarbamoyl)pyridine-3-boronic acid analog (CAS not assigned for free acid; pinacol ester CAS 1006876-27-2) in the spatial positioning of the dimethylcarbamoyl group relative to the boronic acid functionality [1]. In the target compound, the carboxamide substituent is located at the 5-position of the pyridine ring with boronic acid at the 3-position; in the comparator, the carboxamide is at the 6-position. This regioisomeric difference alters the electronic environment at the boron center, affecting both cross-coupling kinetics and the stability of the boronic acid toward protodeboronation under aqueous basic coupling conditions [2]. While direct head-to-head coupling yield data for these specific regioisomers are not published, studies on pyridine boronic acid regioisomers demonstrate that positional variation of electron-withdrawing substituents can alter Suzuki-Miyaura yields by 15-40% under identical conditions [2].
| Evidence Dimension | Regioisomeric substitution pattern and predicted Suzuki-Miyaura coupling reactivity |
|---|---|
| Target Compound Data | Dimethylcarbamoyl at pyridine 5-position; boronic acid at 3-position (CAS 1443112-26-2) |
| Comparator Or Baseline | 6-(Dimethylcarbamoyl)pyridine-3-boronic acid (carbamoyl at 6-position; boronic acid at 3-position; pinacol ester CAS 1006876-27-2) |
| Quantified Difference | Class-level inference: 15-40% yield variation observed across pyridine boronic acid regioisomers in Suzuki-Miyaura couplings with identical aryl halide partners [2] |
| Conditions | Suzuki-Miyaura cross-coupling; aqueous base; palladium catalyst; regioisomeric pyridine boronic acids as coupling partners |
Why This Matters
Selection of the correct regioisomer is critical for achieving target coupling yields and avoiding time-consuming re-optimization of reaction conditions for medicinal chemistry programs.
- [1] BOC Sciences. 6-(Dimethylcarbamoyl)pyridine-3-boronic Acid Pinacol Ester (CAS 1006876-27-2). Building Blocks Catalog. View Source
- [2] Altenburger, K., et al. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Journal of Organic Chemistry, 2007. View Source
